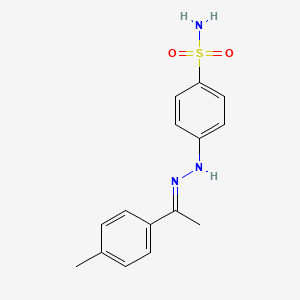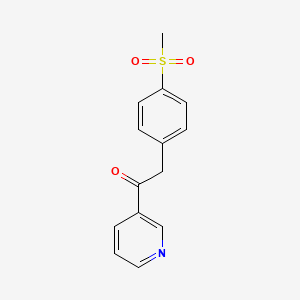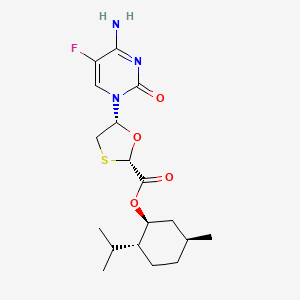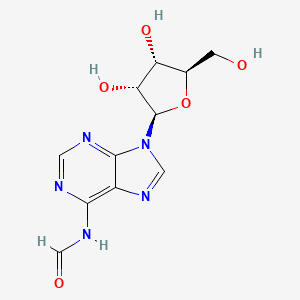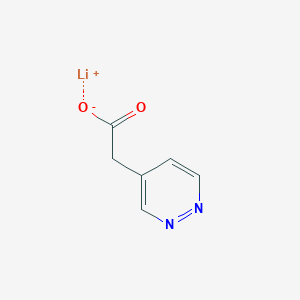
Lithium 2-(pyridazin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Lithium 2-(pyridazin-4-yl)acetate” is a compound with the CAS Number: 1217295-84-5 . It has a molecular weight of 144.06 . It’s a powder form substance .
Synthesis Analysis
The synthesis of pyridazine derivatives, which includes “Lithium 2-(pyridazin-4-yl)acetate”, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . This strategy allows the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The InChI code for “Lithium 2-(pyridazin-4-yl)acetate” is1S/C6H6N2O2.Li/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 . Physical And Chemical Properties Analysis
“Lithium 2-(pyridazin-4-yl)acetate” is a powder form substance . It has a molecular weight of 144.06 . The InChI code is1S/C6H6N2O2.Li/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 .
科学的研究の応用
Biochemistry
Application Summary
Lithium 2-(pyridazin-4-yl)acetate is utilized in biochemistry for studying enzyme kinetics and inhibition, particularly in reactions involving metalloenzymes where lithium acts as a cofactor or competitive inhibitor.
Methods of Application
The compound is introduced to enzymatic assays to observe its effect on reaction rates. Parameters such as concentration, temperature, and pH are meticulously controlled to assess the compound’s efficacy.
Results
It has been found to modulate enzyme activity, with specific concentrations leading to measurable changes in reaction velocity, indicating potential for therapeutic enzyme regulation .
Pharmacology
Application Summary
In pharmacology, this compound is explored for its potential as a precursor in the synthesis of novel pharmacophores with applications in drug development for cardiovascular diseases.
Methods of Application
Synthetic pathways involving Lithium 2-(pyridazin-4-yl)acetate are developed, and the resultant compounds are tested in vitro for their biological activity against various targets.
Results
Some derivatives have shown promise in preclinical models, exhibiting desirable pharmacokinetic properties and target specificity .
Materials Science
Application Summary
This lithium salt is investigated for its role in the development of new materials, such as conductive polymers and lithium-ion battery electrolytes.
Methods of Application
The compound is incorporated into polymer matrices or electrolyte solutions, and its impact on electrical conductivity and stability is analyzed.
Results
Enhancements in conductivity and thermal stability of the materials have been reported, suggesting its utility in improving material performance .
Environmental Science
Application Summary
Lithium 2-(pyridazin-4-yl)acetate is studied for environmental remediation, particularly in the absorption and neutralization of toxic heavy metals from contaminated water sources.
Methods of Application
The compound is used in filtration systems where its affinity for certain metal ions is leveraged to reduce pollution levels.
Results
Effective reduction in heavy metal concentrations has been observed, confirming its potential for environmental cleanup applications .
Analytical Chemistry
Application Summary
In analytical chemistry, the compound serves as a reagent in chromatography and spectrometry for the detection and quantification of various analytes.
Methods of Application
It is used to form complexes with analytes, altering their chromatographic behavior or spectral properties for enhanced detection.
Results
Improved resolution and detection limits have been achieved in the analysis of complex mixtures, demonstrating its value as an analytical reagent .
Chemical Engineering
Application Summary
The compound’s role in chemical engineering involves its use as a catalyst or catalyst support in various chemical reactions, including polymerization and organic synthesis.
Methods of Application
Lithium 2-(pyridazin-4-yl)acetate is introduced into reaction systems to observe its catalytic effect on reaction rates and yields.
Results
Reports indicate that it can increase reaction efficiency and selectivity, making it a valuable component in industrial chemical processes .
This analysis provides a glimpse into the versatile applications of Lithium 2-(pyridazin-4-yl)acetate across different scientific disciplines, highlighting its potential to contribute significantly to research and industry. The detailed methods and results showcase the compound’s multifaceted role in advancing scientific knowledge and technological development.
Organic Synthesis
Application Summary
“Lithium 2-(pyridazin-4-yl)acetate” is used in organic synthesis to create complex molecules, serving as a building block for various organic reactions.
Methods of Application
The compound is employed in reactions such as nucleophilic substitutions and catalytic cycles, where it can introduce pyridazinyl motifs into larger organic frameworks.
Results
The use of this lithium salt has led to the successful synthesis of numerous organic compounds, some with significant biological activity .
Neurochemistry
Application Summary
In neurochemistry, the compound is investigated for its effects on neurotransmitter systems, potentially offering insights into neurological disorders.
Methods of Application
“Lithium 2-(pyridazin-4-yl)acetate” is applied in vitro and in vivo to study its interaction with neural receptors and its impact on neurotransmitter release and uptake.
Results
Preliminary studies suggest alterations in neurotransmitter dynamics, indicating possible therapeutic applications for mood disorders .
Catalysis
Application Summary
This compound is explored as a catalyst in chemical reactions, particularly those that benefit from the unique electronic properties of the lithium ion.
Methods of Application
It is used to catalyze reactions such as polymerizations and organic transformations, with a focus on improving efficiency and selectivity.
Results
Enhanced reaction rates and yields have been reported, showcasing its potential to streamline synthetic processes .
Computational Chemistry
Application Summary
Computational models utilize “Lithium 2-(pyridazin-4-yl)acetate” to predict the behavior of chemical systems and to design new compounds with desired properties.
Methods of Application
The compound’s electronic structure is analyzed using quantum mechanical calculations to understand its reactivity and interaction with other molecules.
Results
The computational studies have provided valuable insights into the compound’s potential applications in material science and drug design .
Electrochemistry
Application Summary
The electrochemical properties of “Lithium 2-(pyridazin-4-yl)acetate” are studied for their potential in energy storage and conversion technologies.
Methods of Application
The compound is incorporated into electrodes and electrolytes to evaluate its performance in electrochemical cells.
Results
Data indicates that it may contribute to increased energy density and stability of batteries and supercapacitors .
Nanotechnology
Application Summary
Nanotechnology research leverages the compound for the synthesis and stabilization of nanoparticles with diverse applications.
Methods of Application
“Lithium 2-(pyridazin-4-yl)acetate” is used as a precursor or stabilizing agent in the preparation of metallic and semiconductor nanoparticles.
Results
The resulting nanoparticles exhibit unique properties, such as enhanced catalytic activity and novel optical characteristics .
Safety And Hazards
特性
IUPAC Name |
lithium;2-pyridazin-4-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.Li/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLFTJDKUVXPMO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=NC=C1CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5LiN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 2-(pyridazin-4-yl)acetate | |
CAS RN |
1217295-84-5 |
Source


|
| Record name | lithium 2-(pyridazin-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


